2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide moiety linked to a naphthalen-1-yl aromatic system.
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-2-26-20(16-9-6-12-22-13-16)24-25-21(26)28-14-19(27)23-18-11-5-8-15-7-3-4-10-17(15)18/h3-13H,2,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHDCOZWOUDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333418-45-4 | |
| Record name | 2-((4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(1-NAPHTHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Naphthalene Moiety: The naphthalene moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled by reacting the intermediate with an acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions. This modification alters electronic properties and biological activity.
| Reagent(s) | Conditions | Product(s) | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Aqueous, room temperature | Sulfoxide derivative ([4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfinyl) | |
| Potassium permanganate | Acidic, elevated temperature | Sulfone derivative ([4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfonyl) |
Research Findings :
-
Oxidation enhances polarity and potential interactions with biological targets, such as enzymes requiring electrophilic centers.
-
Sulfone derivatives exhibit improved metabolic stability compared to sulfanyl analogs .
Hydrolysis of the Acetamide Group
The acetamide group hydrolyzes under acidic or basic conditions, yielding a carboxylic acid and naphthalen-1-amine.
| Reagent(s) | Conditions | Product(s) | References |
|---|---|---|---|
| HCl (6 M) | Reflux, 4–6 hours | 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid + naphthalen-1-amine | |
| NaOH (2 M) | 80°C, 2 hours | Same as above |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion deprotonation, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Triazole Ring
The sulfanyl group acts as a leaving site for nucleophilic displacement, enabling structural diversification.
Key Observations :
-
Substitution reactions retain the triazole scaffold while introducing functional groups that modulate solubility and target affinity .
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Thiol-based substitutions are favored in polar aprotic solvents due to improved nucleophilicity.
Reduction Reactions
Reductive cleavage of the sulfanyl group or acetamide moiety can yield simplified derivatives.
| Reagent(s) | Conditions | Product(s) | References |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partial reduction of the triazole ring (not fully characterized) | |
| Lithium aluminum hydride | Anhydrous THF, 0°C | 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol |
Limitations :
-
Over-reduction may degrade the triazole ring, necessitating controlled conditions.
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.
| Conditions | Catalyst | Product(s) | References |
|---|---|---|---|
| 150°C, toluene | Pd(OAc)₂ | Triazolo[1,5-α]pyridine fused with naphthalene | |
| Microwave irradiation | None | Intramolecular cyclization product (unconfirmed structure) |
Applications :
-
Cyclized derivatives show enhanced π-π stacking interactions, relevant for materials science.
Comparative Reactivity with Analogues
Reactivity differs significantly compared to structurally similar triazole derivatives:
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules. Researchers utilize it in the development of new synthetic pathways and materials.
The biological properties of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide have been extensively studied:
Antimicrobial Activity:
In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound may outperform standard antibiotics.
Anticancer Activity:
Research has shown that the compound exhibits anticancer properties. For instance, in cell line studies involving breast cancer cells (MCF-7 and MDA-MB-231), it significantly reduced cell viability through apoptosis induction mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 12 | ROS generation leading to cell death |
Anti-inflammatory Activity:
The compound has been evaluated for its anti-inflammatory properties. It effectively inhibits nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS), suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study on Antimicrobial Efficacy
A study assessed the efficacy of the compound against pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an alternative antimicrobial agent.
Case Study on Anticancer Mechanisms
In vivo studies involving tumor-bearing mice showed that administration of the compound led to reduced tumor sizes and increased markers of apoptosis in treated groups compared to controls. Histological analyses confirmed these findings.
Research Findings
Recent literature emphasizes the importance of structure–activity relationships (SAR) in understanding the biological activity of triazole derivatives like this compound. Modifications to specific functional groups can enhance potency against various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Findings from Comparative Analysis
Impact of Pyridine Position :
- Pyridin-3-yl substitution (target compound, VUAA1) correlates with strong Orco agonism, while pyridin-4-yl analogs (e.g., OLC12) retain activity but may exhibit altered receptor specificity .
- Electronic effects from pyridine orientation (e.g., 3-pyridinyl vs. 4-pyridinyl) influence hydrogen-bonding interactions with Orco proteins.
Chlorophenyl/Isopropylphenyl: Polar or bulky groups (e.g., 3-chlorophenyl, 4-isopropylphenyl) improve target selectivity or metabolic stability .
Triazole Core Modifications: Ethyl vs. Methyl at R1: Ethyl groups (target compound, VUAA1) enhance steric bulk, possibly stabilizing triazole-protein interactions. Amino or Ethoxy Substituents: 4-Amino-5-(3-ethoxyphenyl) derivatives exhibit anti-exudative activity (e.g., 63% inhibition in rat models at 10 mg/kg), highlighting the role of polar substituents in anti-inflammatory applications .
Synthetic Methods :
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Molecular Formula : C16H15N5OS
Molecular Weight : 325.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the naphthalene and sulfanyl moieties. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Enterococcus faecalis | Moderate activity | |
| Bacillus cereus | Moderate activity | |
| Escherichia coli | Effective |
The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes and receptors, modulating their activity. This interaction may disrupt cellular pathways critical for microbial survival or proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial properties of various triazole derivatives, including our compound. Results indicated significant inhibition against multiple bacterial strains, suggesting its potential as a lead compound in antibiotic development .
- Mechanism-Based Approaches : Another research article discussed the structural modifications of triazoles to enhance their bioactivity. It was found that specific substitutions could improve binding affinity to target enzymes involved in bacterial resistance mechanisms .
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via alkylation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in an alkaline medium (e.g., KOH or NaOH in methanol). Subsequent modifications, such as Paal-Knorr condensation, may introduce additional functional groups. Purification involves recrystallization from ethanol or similar solvents .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirms substituent positions and molecular integrity (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C bond at ~1250 cm⁻¹).
- LC-MS/HRMS : Validates molecular weight and purity.
- Elemental analysis : Ensures stoichiometric accuracy .
Q. What preliminary biological activities have been reported?
Derivatives of this scaffold exhibit anti-exudative activity in rodent models (e.g., formalin-induced edema in rats) at doses of 50–100 mg/kg. The naphthyl and pyridinyl groups are hypothesized to enhance binding to inflammatory targets .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Triazole substituents : Replacing the ethyl group with bulkier cycloalkyl moieties (e.g., cycloheptyl) can alter lipophilicity and bioavailability .
- Sulfanyl linker : Substituting sulfur with oxygen reduces activity, suggesting the thioether group is critical for target interaction .
- Naphthyl vs. phenyl acetamide : The naphthyl group improves anti-exudative efficacy by 30–40% compared to phenyl analogs, likely due to enhanced hydrophobic interactions .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dosage optimization : Discrepancies in anti-exudative activity (e.g., 50% vs. 70% inhibition) may arise from variations in dosing regimens. Standardized protocols (e.g., 75 mg/kg, single dose) improve reproducibility .
- Model organism selection : Rat strains with differing metabolic profiles (e.g., Wistar vs. Sprague-Dawley) can yield conflicting results. Cross-validation using multiple models is recommended .
Q. How can computational methods guide SAR studies?
- Molecular docking : Predict binding affinities to targets like COX-2 or TNF-α. Pyridinyl and triazole moieties show strong interactions with catalytic pockets .
- PASS software : Predicts biological potential (e.g., anticancer or antimicrobial activity) based on structural fingerprints, aiding prioritization of synthetic targets .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Catalyst selection : Zeolite (Y-H) or pyridine improves reaction yields (70–85%) but requires rigorous removal to avoid toxicity in biological assays .
- Purification : Column chromatography or repeated recrystallization is necessary to achieve >95% purity, confirmed by HPLC .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
